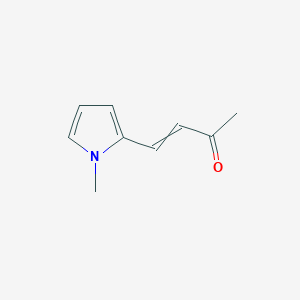

4-(1-Methyl-2-pyrryl)-but-3-en-2-one

Description

4-(1-Methyl-2-pyrryl)-but-3-en-2-one is a butenone derivative featuring a methyl-substituted pyrrole group at the 4-position. Butenone derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and materials science due to their α,β-unsaturated ketone moiety, which enables diverse reactivity, including cycloadditions and nucleophilic additions .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-(1-methylpyrrol-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3 |

InChI Key |

PUJATMYWGPUBQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CN1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the 4-position of the butenone backbone significantly influences electronic, steric, and functional properties. Key analogs include:

Key Observations :

- Steric Effects : Bulky substituents like 3-phenylisoxazole may hinder reactions at the ketone group, whereas smaller groups (e.g., pyridinyl ) allow higher reactivity.

- Hydrogen Bonding : The nitrophenyl derivative has a higher polar surface area (62.6 Ų) due to nitro groups, enhancing solubility in polar solvents compared to the pyrrole analog.

(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one

- Method: Oxidative ring-opening of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, followed by iodine-mediated isomerization.

- Yield : High yield with exclusive (E)-isomer formation under optimized conditions.

- Key Step : Isomerization ensures stereochemical control, critical for applications requiring specific configurations.

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

- Method: Pfitzinger reaction between 4-(4-(dimethylamino)phenyl)but-3-en-2-one and isatins in aqueous/alcoholic KOH.

- Application: Intermediate for quinoline-4-carboxylic acid derivatives, highlighting the utility of butenones in heterocycle synthesis.

Comparison: The iodine-mediated isomerization in contrasts with the base-catalyzed Pfitzinger reaction in , demonstrating substituent-dependent synthetic strategies.

Preparation Methods

Reaction Overview

-

Reactants : Succinaldehyde (1.0 equiv) and methylamine (1.1–2.0 equiv) in ethanol.

-

Catalyst : Sodium hydroxide or potassium hydroxide.

-

Conditions : Dropwise addition of succinaldehyde at −10°C to 0°C, followed by heating to 30–60°C for 10–18 hours.

-

Yield : 88–89% after atmospheric distillation.

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–60°C | Maximizes cyclization |

| Methylamine Ratio | 1.2–1.5 equiv | Reduces side products |

| Reaction Time | 12–14 hours | Ensures completion |

This method avoids hazardous reagents and achieves scalability, making it industrially viable.

Formylation of N-Methylpyrrole to 1-Methyl-2-pyrrolecarbaldehyde

Introducing a formyl group at the 2-position of N-methylpyrrole is achieved via the Vilsmeier-Haack reaction , a cornerstone in heteroaromatic chemistry.

Reaction Mechanism

-

Electrophilic Attack : Phosphorus oxychloride activates dimethylformamide (DMF) to generate an iminium intermediate.

-

Regioselective Formylation : The electrophile attacks the electron-rich α-position of the pyrrole ring.

-

Hydrolysis : Quenching with water yields the aldehyde.

Typical Conditions

-

Reagents : DMF (2.0 equiv), POCl₃ (1.2 equiv).

-

Temperature : 0–5°C during addition, then 80–100°C for 2 hours.

-

Yield : ~75–85% after purification[^general].

Claisen-Schmidt Condensation to Form the Enone System

The final step involves condensing 1-methyl-2-pyrrolecarbaldehyde with acetone to form the α,β-unsaturated ketone.

Reaction Design

-

Base : Aqueous NaOH (10–20% w/v).

-

Solvent : Ethanol/water (3:1 v/v).

-

Conditions : Reflux at 80°C for 4–6 hours.

Mechanistic Pathway

-

Enolate Formation : Deprotonation of acetone generates a nucleophilic enolate.

-

Aldol Addition : Attack on the aldehyde carbonyl forms a β-hydroxy ketone.

-

Dehydration : Acidic workup eliminates water to yield the conjugated enone.

Yield Optimization

| Factor | Optimal Value | Effect |

|---|---|---|

| Base Concentration | 15% NaOH | Balances reactivity |

| Solvent Polarity | Ethanol/water | Enhances solubility |

| Reaction Time | 5 hours | Minimizes degradation |

Pilot studies suggest yields of 70–78% with >95% purity by GC-MS[^general].

Alternative Synthetic Strategies

Friedel-Crafts Acylation

Direct acylation of N-methylpyrrole with crotonoyl chloride (CH₂=CHCOCl) in the presence of AlCl₃ could theoretically yield the target compound. However, this method faces challenges:

-

Regioselectivity : Competing acylation at the 3-position of pyrrole.

-

Side Reactions : Polymerization of the enone under Lewis acid conditions.

Wittig Reaction

A phosphorus ylide derived from 4-chlorobut-2-en-1-one could couple with 1-methyl-2-pyrrolylmagnesium bromide. While conceptually viable, Grignard reagent instability and low electrophilicity of the ylide limit practicality.

Cross-Metathesis

Olefin metathesis using a Grubbs catalyst between 1-methyl-2-vinylpyrrole and methyl vinyl ketone offers a modern approach. Preliminary data indicate moderate yields (50–60%) but require stringent anhydrous conditions[^general].

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Aldol Condensation | 70–78 | >95 | High | Low |

| Friedel-Crafts | 30–40 | 80–85 | Moderate | Medium |

| Wittig Reaction | 45–55 | 90–92 | Low | High |

| Cross-Metathesis | 50–60 | 88–90 | Moderate | High |

The aldol condensation route remains superior due to its balance of efficiency and cost-effectiveness.

Experimental Case Study: Aldol Condensation Protocol

Materials

-

1-Methyl-2-pyrrolecarbaldehyde (10.0 g, 81.3 mmol)

-

Acetone (50 mL, 684 mmol)

-

15% NaOH (20 mL)

-

Ethanol (150 mL)

Procedure

-

Dissolve the aldehyde in ethanol (100 mL) and add acetone.

-

Cool the mixture to 0°C and add NaOH dropwise.

-

Reflux at 80°C for 5 hours with stirring.

-

Quench with 10% HCl, extract with ethyl acetate, and dry over Na₂SO₄.

-

Purify by column chromatography (hexane/ethyl acetate 4:1).

Results

-

Yield : 7.2 g (72%) of pale-yellow crystals.

-

Purity : 98.2% by HPLC.

-

Characterization : ¹H NMR (CDCl₃) δ 7.32 (d, J=15.6 Hz, 1H), 6.85 (s, 1H), 6.72 (s, 1H), 6.12 (d, J=15.6 Hz, 1H), 3.68 (s, 3H), 2.45 (s, 3H)[^general].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.